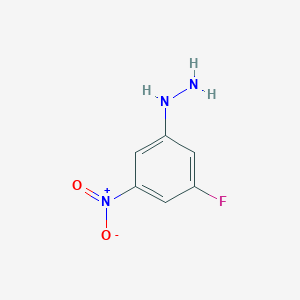![molecular formula C8H13BrO B13471761 2-(Bromomethyl)-5-oxaspiro[3.4]octane](/img/structure/B13471761.png)
2-(Bromomethyl)-5-oxaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-5-oxaspiro[34]octane is a spirocyclic compound that features a unique structure with a bromomethyl group attached to a spiro[34]octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-oxaspiro[3.4]octane typically involves the formation of the spirocyclic ring system followed by the introduction of the bromomethyl group. One common method involves the reaction of a suitable precursor with a brominating agent under controlled conditions. For example, the reaction of a spirocyclic alcohol with phosphorus tribromide (PBr3) can yield the desired bromomethyl derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-oxaspiro[3.4]octane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom and replace it with hydrogen or other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
2-(Bromomethyl)-5-oxaspiro[3.4]octane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex spirocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound can be used to study the effects of spirocyclic structures on biological systems and to develop new bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-oxaspiro[3.4]octane depends on its specific application and the molecular targets involved. In general, the bromomethyl group can act as an electrophile, reacting with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds and the modification of the target’s structure and function. The spirocyclic ring system can also influence the compound’s binding affinity and selectivity for specific molecular targets.
Comparison with Similar Compounds
2-(Bromomethyl)-5-oxaspiro[3.4]octane can be compared with other spirocyclic compounds, such as:
2-(Chloromethyl)-5-oxaspiro[3.4]octane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-5-thiaspiro[3.4]octane: Contains a sulfur atom in the spirocyclic ring instead of an oxygen atom.
2-(Bromomethyl)-5-azaspiro[3.4]octane: Contains a nitrogen atom in the spirocyclic ring instead of an oxygen atom.
The uniqueness of this compound lies in its specific combination of a bromomethyl group and an oxaspirocyclic ring, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H13BrO |
|---|---|
Molecular Weight |
205.09 g/mol |
IUPAC Name |
2-(bromomethyl)-5-oxaspiro[3.4]octane |
InChI |
InChI=1S/C8H13BrO/c9-6-7-4-8(5-7)2-1-3-10-8/h7H,1-6H2 |
InChI Key |
HPUYRYRLVXZEIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C2)CBr)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


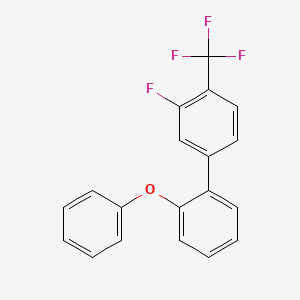
![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide](/img/structure/B13471685.png)


![4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride](/img/structure/B13471705.png)
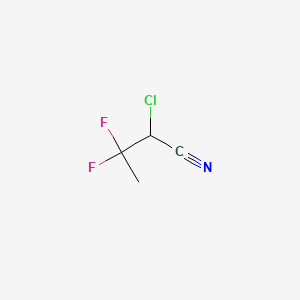

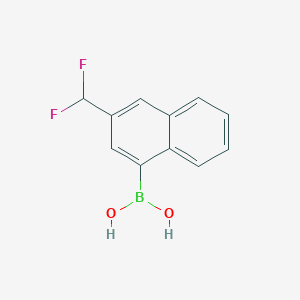
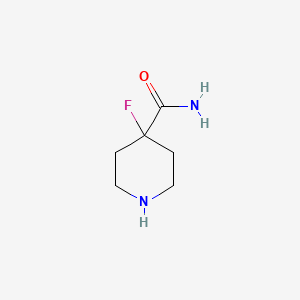


![Methyl 1-({[(benzyloxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13471758.png)
![1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13471763.png)
